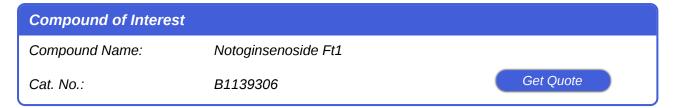


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Notoginsenoside Ft1: A Deep Dive into the Signaling Pathways Driving Angiogenesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside Ft1 (Ft1), a saponin isolated from Panax notoginseng, has emerged as a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in wound healing and tissue regeneration but also plays a central role in pathological conditions such as tumor growth and metastasis. Understanding the molecular mechanisms by which Ft1 promotes angiogenesis is crucial for its therapeutic development. This technical guide provides a comprehensive overview of the core signaling pathways modulated by **Notoginsenoside Ft1** to drive angiogenesis, with a focus on the PI3K/Akt/mTOR and Raf/MEK/ERK pathways. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this area.

Introduction

Angiogenesis is a complex and tightly regulated process involving the proliferation, migration, and differentiation of endothelial cells. A key regulator of this process is the Vascular Endothelial Growth Factor (VEGF), which, upon binding to its receptor, triggers a cascade of intracellular signaling events. **Notoginsenoside Ft1** has been identified as a novel proangiogenic agent that enhances the expression of VEGF through the activation of Hypoxia-Inducible Factor- 1α (HIF- 1α).[1][2] This guide delves into the intricate signaling networks activated by Ft1, providing a foundational resource for researchers in the field.



Core Signaling Pathways Modulated by Notoginsenoside Ft1

Notoginsenoside Ft1 orchestrates a pro-angiogenic response primarily through the activation of two major signaling cascades: the PI3K/Akt/mTOR pathway and the Raf/MEK/ERK pathway. [1][2] These pathways converge to promote the nuclear translocation of HIF- 1α , a master regulator of angiogenic gene expression, including VEGF.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and angiogenesis. Evidence suggests that **Notoginsenoside Ft1** activates this pathway, leading to a series of downstream events that promote the angiogenic phenotype in endothelial cells.[1][2][3]

- PI3K/Akt Activation: Ft1 treatment has been shown to induce the phosphorylation and activation of Akt, a serine/threonine kinase.[4] Activated Akt, in turn, can phosphorylate a variety of downstream targets.
- mTOR Activation: A key downstream effector of Akt is mTOR, which plays a central role in cell growth and proliferation. Ft1 induces the phosphorylation of mTOR, and inhibition of mTOR with siRNA has been shown to decrease Ft1-induced tube formation, proliferation, and VEGF expression.[1][2]
- HIF-1α Regulation: The activation of the PI3K/Akt/mTOR pathway is critical for the stabilization and nuclear translocation of HIF-1α.[1][2]

The Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, is another critical signaling route for cell proliferation and differentiation.

Notoginsenoside Ft1 has been demonstrated to activate this pathway in endothelial cells, contributing to its pro-angiogenic effects.[1][2]

• ERK1/2 Phosphorylation: Ft1 treatment leads to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]



• Contribution to Angiogenesis: Pharmacological inhibition of MEK, the upstream kinase of ERK, with inhibitors like PD98059, has been shown to reduce Ft1-induced angiogenesis, confirming the importance of this pathway.[1][2]

Convergence on HIF-1α and VEGF Expression

Both the PI3K/Akt/mTOR and Raf/MEK/ERK pathways converge on the regulation of HIF-1α.[1] [2] Ft1 treatment increases the translocation of HIF-1α from the cytoplasm to the nucleus. In the nucleus, HIF-1α binds to the promoter region of the VEGF gene, leading to increased transcription of VEGF mRNA and subsequent secretion of VEGF protein.[1][2] This secreted VEGF then acts in an autocrine and paracrine manner to further stimulate endothelial cell proliferation, migration, and tube formation.

Quantitative Data Summary

The pro-angiogenic effects of **Notoginsenoside Ft1** have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative findings from published studies.

Table 1: Effect of **Notoginsenoside Ft1** on Endothelial Cell Proliferation and Tube Formation

Parameter	Cell Type	Ft1 Concentration	Observation	Reference
Cell Proliferation	HUVECs	1 - 10 μΜ	Dose-dependent increase in cell viability.	[2]
Tube Formation	HUVECs	1 - 10 μΜ	Significant increase in the number of capillary-like structures.	[2]
Cell Migration	HUVECs	1 - 10 μΜ	Enhanced cell migration in a wound-healing assay.	[2]



Table 2: Effect of Notoginsenoside Ft1 on Key Signaling Proteins and Gene Expression

Analyte	Cell Type	Ft1 Concentration	Fold Change/Obser vation	Reference
p-Akt (phosphorylated Akt)	HUVECs	10 μΜ	Significant increase in phosphorylation compared to control.	[4]
p-ERK1/2 (phosphorylated ERK1/2)	HUVECs	10 μΜ	Marked increase in phosphorylation levels.	[4]
p-mTOR (phosphorylated mTOR)	HUVECs	10 μΜ	Increased phosphorylation, indicating pathway activation.	[2]
HIF-1α (nuclear)	HUVECs	10 μΜ	Increased nuclear accumulation.	[2]
VEGF mRNA	HUVECs	10 μΜ	Upregulation of VEGF mRNA expression.	[2]
VEGF Protein (secreted)	HUVECs	10 μΜ	Increased secretion of VEGF into the culture medium.	[2]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the proangiogenic effects of **Notoginsenoside Ft1**.



Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Basement Membrane Matrix (e.g., Matrigel®)
- 96-well culture plates
- Notoginsenoside Ft1 stock solution
- Calcein AM (for visualization)
- Inverted microscope with fluorescence capabilities

Protocol:

- Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50-100 μL of the matrix to each well of a 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]
- Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of **Notoginsenoside Ft1** or vehicle control. Seed the cells onto the solidified matrix at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
- Visualization: To visualize the tube formation, the cells can be stained with Calcein AM.[6]
 Add Calcein AM solution to each well and incubate for 30 minutes at 37°C.
- Image Analysis: Capture images of the tube-like structures using an inverted fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total



tube length, number of junctions, and number of loops using appropriate image analysis software.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and ERK.

Materials:

- HUVECs
- Notoginsenoside Ft1
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Transfer buffer and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

Protocol:

 Cell Treatment and Lysis: Culture HUVECs to 70-80% confluency and treat with various concentrations of Notoginsenoside Ft1 for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.



- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and detect the signal using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Expression

This method is used to measure the relative expression levels of VEGF mRNA.

Materials:

- HUVECs
- Notoginsenoside Ft1
- RNA extraction kit
- · cDNA synthesis kit
- qPCR master mix
- Primers for VEGF and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system



Protocol:

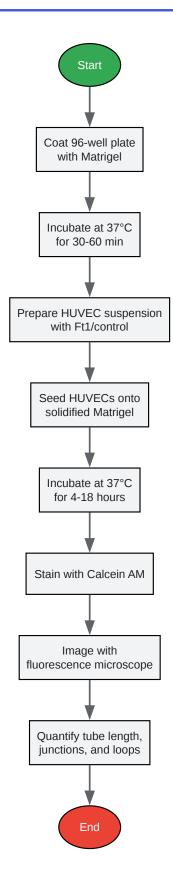
- RNA Extraction: Treat HUVECs with Notoginsenoside Ft1, then extract total RNA using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
- qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for VEGF and the housekeeping gene.
- Data Analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in VEGF mRNA expression, normalized to the housekeeping gene.[1][7]

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to visually represent the signaling pathways and experimental workflows described in this guide.

Figure 1. Signaling pathways of **Notoginsenoside Ft1** in promoting angiogenesis.

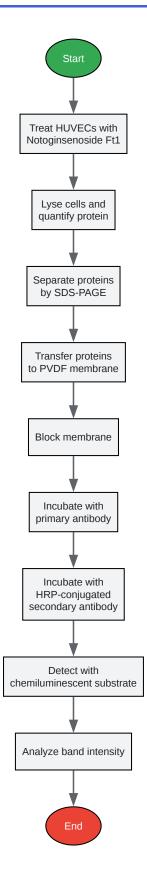




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Figure 2. Experimental workflow for the endothelial cell tube formation assay.





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Figure 3. Experimental workflow for Western blot analysis.



Conclusion

Notoginsenoside Ft1 is a promising pro-angiogenic compound that acts through the coordinated activation of the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways. These pathways converge to enhance the activity of HIF-1α, leading to increased VEGF expression and secretion, ultimately driving endothelial cell proliferation, migration, and tube formation. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of Ft1-induced angiogenesis and to explore its therapeutic potential in wound healing and regenerative medicine. Further investigation into the upstream receptors and the precise molecular interactions of Ft1 will be crucial for the development of targeted pro-angiogenic therapies.

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